N-(1,3-dihydroxypropan-2-yl)benzamide
Description
Overview of Benzamide (B126) Derivatives and Their Significance in Medicinal Chemistry
Benzamide and its derivatives are fundamental scaffolds in medicinal chemistry due to their wide range of pharmacological activities. researchgate.netnih.gov The amide bond is a stable and common feature in many biologically active molecules. researchgate.net The versatility of the benzamide structure allows for substitutions on both the benzene (B151609) ring and the amide nitrogen, leading to a vast chemical space for drug discovery. researchgate.net
These derivatives have been successfully developed into pharmaceutical drugs for various therapeutic purposes. For instance, some are used to treat cardiac arrhythmias, while others exhibit anti-convulsant, anti-inflammatory, analgesic, antidepressant, and antitumor properties. researchgate.net Several commercially available drugs, such as amisulpride, metoclopramide, and moclobemide, belong to the benzamide class. researchgate.net The significance of this compound class is further highlighted by its role in targeting specific biological pathways. For example, certain benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. acs.orgnih.gov Others have been investigated as inhibitors of the sodium taurocholate cotransporting polypeptide (NTCP), a target for treating hepatitis. nih.gov The broad spectrum of biological activity also includes antimicrobial and antifungal applications. researchgate.netnanobioletters.com Research continues to uncover new potential uses, with studies exploring benzamide analogs as anthelmintics and inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.govproquest.com
The following table provides a summary of the diverse biological activities associated with benzamide derivatives.
| Biological Activity | Examples of Targets/Applications |
| Anticancer | Histone Deacetylase (HDAC) Inhibition, NTCP Inhibition, Anti-proliferative activity against various cancer cell lines (e.g., HepG2, MCF-7) acs.orgnih.govresearchgate.net |
| Antimicrobial | Antibacterial against Gram-positive and Gram-negative bacteria, Antifungal against plant pathogens researchgate.netnanobioletters.com |
| Neurological | Anticonvulsant, Antidepressant, Antipsychotic, Acetylcholinesterase Inhibition researchgate.netnih.gov |
| Gastrointestinal | Antiemetic, Prokinetic agent for gastroesophageal reflux disease researchgate.net |
| Other | Anti-inflammatory, Analgesic, Carbonic Anhydrase Inhibition, Anthelmintic researchgate.netnih.govproquest.com |
This table is generated based on data from the text and is for illustrative purposes.
Rationale for Investigating N-(1,3-Dihydroxypropan-2-yl)benzamide
The investigation into the specific compound This compound is driven by a rational design approach that combines the established pharmacological importance of the benzamide core with the unique properties of the N-substituent. The 1,3-dihydroxypropan-2-yl group, derived from glycerol, introduces specific physicochemical characteristics that are desirable in drug design.
The primary rationale stems from the following points:
Enhanced Hydrophilicity: The two hydroxyl (-OH) groups on the propane (B168953) backbone significantly increase the water solubility of the molecule compared to a simple N-alkyl benzamide. This is a critical property for potential therapeutic agents, as it can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
Hydrogen Bonding Potential: The hydroxyl groups can act as both hydrogen bond donors and acceptors. This capability allows for potential interactions with biological targets, such as the active sites of enzymes or receptors, potentially leading to enhanced binding affinity and biological activity.
Biocompatibility: The 1,3-dihydroxypropan-2-yl moiety is a substructure of glycerol, a ubiquitous and biocompatible molecule in biological systems. This suggests that the substituent is likely to have a low toxicity profile.
Scaffold for Further Derivatization: The hydroxyl groups serve as convenient handles for further chemical modification. They can be esterified, etherified, or otherwise functionalized to create a library of related compounds for structure-activity relationship (SAR) studies. This allows for the fine-tuning of the molecule's properties to optimize its biological effect.
By attaching this dihydroxypropyl group to the well-established benzamide scaffold, researchers aim to create novel molecules that may exhibit unique or improved biological activities, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.
Historical Context of Related Amide Compounds in Chemical Synthesis and Biological Evaluation
The synthesis of amide bonds is one of the most fundamental and frequently used reactions in organic chemistry, with a rich history of method development. pulsus.comresearchgate.net The importance of the amide linkage, particularly the peptide bond in biochemistry, has driven continuous innovation in this area for over a century. researchgate.netumich.edu
Historically, the most common method for forming amides involves the reaction of a carboxylic acid with an amine. newworldencyclopedia.org However, a direct reaction is generally not feasible and requires the "activation" of the carboxylic acid. researchgate.net Early methods relied on converting the carboxylic acid into more reactive derivatives like acyl chlorides or anhydrides. pulsus.comresearchgate.net The azide (B81097) method, developed by Curtius, is the oldest technique for peptide bond formation and was valued for its ability to minimize racemization. umich.edu
Over the decades, a vast array of coupling reagents has been developed to facilitate amide bond formation under milder and more efficient conditions. Carbodiimides, particularly dicyclohexylcarbodiimide (B1669883) (DCC), became cornerstone reagents in peptide synthesis for over 50 years. umich.edu The development of coupling additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), was a significant advancement, as they helped to suppress side reactions and reduce racemization when used with carbodiimides. nih.gov
Other notable historical methods for synthesizing amides and related structures include:
The Beckmann Rearrangement: Discovered in the late 19th century, this acid-catalyzed reaction rearranges an oxime into an amide. pulsus.com
The Passerini and Ugi Reactions: These are multi-component reactions that allow for the rapid assembly of complex amide-containing molecules from simple starting materials. pulsus.comnewworldencyclopedia.org
The Willgerodt-Kindler Reaction: This reaction provides a route to amides and thioamides from aryl alkyl ketones. pulsus.com
The biological evaluation of amide compounds has evolved in parallel with synthetic methods. Early work focused on identifying the biological activities of naturally occurring amides, such as peptides and alkaloids. As synthetic capabilities grew, vast libraries of novel amide derivatives, including substituted benzamides, were created and screened for a wide range of pharmacological activities, leading to the discovery of numerous drugs. researchgate.netnih.gov Modern research continues this tradition, employing high-throughput screening and rational drug design to evaluate new amide compounds for therapeutic potential. proquest.com
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)benzamide |
InChI |
InChI=1S/C10H13NO3/c12-6-9(7-13)11-10(14)8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14) |
InChI Key |
HPJXHEKSMWBVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CO)CO |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 1,3 Dihydroxypropan 2 Yl Benzamide and Its Analogues
Direct Amide Formation Approaches
Direct amidation methods represent the most straightforward routes to N-(1,3-dihydroxypropan-2-yl)benzamide, involving the formation of the amide bond in a single key step.
Reaction of 1,3-Dihydroxypropan-2-ylamine with Benzoyl Halides
A common and effective method for the synthesis of this compound is the reaction of 1,3-dihydroxypropan-2-ylamine, also known as serinol, with a benzoyl halide, typically benzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves an aqueous basic environment. byjus.comvedantu.comwikipedia.orglscollege.ac.in The base, usually sodium hydroxide (B78521), serves to neutralize the hydrogen chloride gas that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide. byjus.comdoubtnut.com The reaction is typically biphasic, with the reactants and product remaining in an organic solvent while the base is in the aqueous phase. wikipedia.org Pyridine can also be employed as a base, which can enhance the acylating power of the benzoyl chloride. byjus.com
Table 1: Schotten-Baumann Reaction Conditions
| Parameter | Typical Conditions |
| Amine | 1,3-Dihydroxypropan-2-ylamine (Serinol) |
| Acylating Agent | Benzoyl chloride |
| Base | Sodium hydroxide or Pyridine |
| Solvent System | Biphasic (e.g., Dichloromethane/Water) |
This method is widely applicable for the synthesis of various benzamides. nih.govresearchgate.netnih.gov
Amidation with Benzoic Acid Derivatives under Coupling Conditions
Alternatively, this compound can be synthesized by the direct coupling of 1,3-dihydroxypropan-2-ylamine with benzoic acid or its derivatives. This approach necessitates the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). The reaction typically proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The addition of HOBt can improve yields and reduce side reactions.
Various other coupling reagents have also been developed and utilized for amide bond formation.
Table 2: Common Coupling Agents for Amidation
| Coupling Agent | Additive (if any) |
| EDC | HOBt |
| DCC | DMAP |
| HATU | DIPEA |
| CDI | Et3N |
The choice of coupling agent and reaction conditions can be tailored to the specific substrates and desired purity of the final product.
Hydroxymethylation-Based Syntheses from Benzamide (B126) Precursors
A less direct but conceptually interesting approach involves the hydroxymethylation of a benzamide precursor. This strategy would theoretically start with benzamide, which could undergo a reaction with formaldehyde (B43269) to introduce hydroxymethyl groups. While the direct synthesis of this compound through this route is not well-documented, the foundational reaction of benzamide with formaldehyde is known. Further functionalization would be required to achieve the dihydroxypropyl structure.
Multi-Step Synthetic Routes
For greater control over the synthesis, particularly for achieving stereochemical purity, multi-step routes are often employed. These strategies typically involve the use of protecting groups to mask reactive functionalities.
Utilization of Protected Diol Intermediates
To avoid unwanted side reactions at the hydroxyl groups of serinol during amidation, a common strategy is to protect the diol functionality. A frequently used protecting group for 1,2- and 1,3-diols is the isopropylidene ketal, which can be formed by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions. For 1,3-dihydroxypropan-2-ylamine, this would yield a protected amine, such as (2,2-dimethyl-1,3-dioxan-5-yl)methanamine.
This protected amine can then be reacted with benzoyl chloride or benzoic acid under standard amidation conditions to form the protected amide, N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)benzamide. The final step involves the deprotection of the diol, which is typically achieved by acid-catalyzed hydrolysis, to yield the target molecule, this compound.
Stereoselective Synthesis of Enantiomerically Pure Isomers
This compound possesses a chiral center at the C2 position of the propanediol (B1597323) backbone. Consequently, it can exist as two enantiomers, (R)- and (S)-N-(1,3-dihydroxypropan-2-yl)benzamide. The synthesis of enantiomerically pure forms is of significant interest for various applications.
One approach to obtaining pure enantiomers is through stereospecific synthesis starting from a chiral precursor. For example, enantiomerically pure (R)- or (S)-2-amino-1,3-propanediol can be used as the starting material in the direct amidation reactions described in section 2.1. This preserves the stereochemistry of the starting material in the final product.
Another common method is the chiral resolution of the racemic mixture of this compound. This can be achieved through several techniques, including:
Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.
Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). nih.gov
Enzymatic Kinetic Resolution: Utilizing enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. nih.govresearchgate.netmdpi.com This method is valued for its high selectivity under mild conditions. whiterose.ac.uk
Table 3: Methods for Obtaining Enantiomerically Pure Isomers
| Method | Description |
| Stereospecific Synthesis | Utilizes a chiral starting material (e.g., (R)- or (S)-serinol) to produce a single enantiomer of the product. |
| Chiral Resolution | Separates a racemic mixture into its constituent enantiomers. |
| Classical Resolution | Forms separable diastereomeric salts. |
| Chiral Chromatography | Employs a chiral stationary phase for separation. |
| Enzymatic Kinetic Resolution | Uses an enzyme to selectively react with one enantiomer. |
The choice of method for obtaining enantiomerically pure this compound depends on factors such as the availability of chiral starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity.
Modifications and Derivatization at the Benzamide Moiety
The benzamide moiety of this compound offers a versatile scaffold for structural modification to modulate the compound's physicochemical and biological properties. Derivatization primarily involves the introduction of various substituents onto the aromatic ring. These modifications can significantly influence factors such as electronic properties, steric hindrance, and lipophilicity, which in turn can alter the molecule's interactions with biological targets.
Research into related benzamide structures has provided insights into the effects of these modifications. For instance, studies on N-substituted benzamide derivatives have demonstrated that the position and nature of substituents on the phenyl ring are critical for their activity. nih.gov The introduction of substituents at the ortho-position of the benzamide moiety is generally tolerated and can be beneficial depending on the substituent's steric and electronic characteristics. nih.gov For example, a methyl group at this position has been shown to be more advantageous than a trifluoromethyl group, which has a strong electron-withdrawing effect. nih.gov
Conversely, the addition of certain functional groups can negatively impact activity. Derivatization of an amino group on the benzamide ring into sulfonamides or carbamates has been observed to reduce the inhibitory capacity in certain contexts. nih.gov Similarly, the introduction of a chlorine atom or a nitro group onto the benzene (B151609) ring has been shown to significantly decrease the anti-proliferative activity of some benzamide derivatives. nih.gov
These findings are often compiled into Structure-Activity Relationship (SAR) studies, which are crucial for rational drug design. A systematic variation of substituents allows for the mapping of the chemical space to optimize a compound's desired properties.
Table 1: Effect of Substituents on the Benzamide Ring of Analogous Compounds
| Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| Ortho | -CH₃ (Methyl) | Beneficial | nih.gov |
| Ortho | -CF₃ (Trifluoromethyl) | Reduced activity compared to unsubstituted | nih.gov |
| Para | -NO₂ (Nitro) | Decreased anti-proliferative activity | nih.govnanobioletters.com |
| Para | -Cl (Chloro) | Decreased anti-proliferative activity | nih.govnanobioletters.com |
| Para | -OH (Hydroxy) | Variable, can be beneficial | nanobioletters.com |
This table is illustrative and based on findings from analogous benzamide-containing compounds.
The synthesis of these derivatives typically involves using substituted benzoic acids or benzoyl chlorides in the initial acylation step with 2-amino-1,3-propanediol (B45262). Alternatively, post-synthetic modification of the this compound core can be achieved through standard aromatic substitution reactions, provided the existing functional groups are adequately protected.
Modifications and Derivatization at the 1,3-Dihydroxypropan-2-yl Moiety
The 1,3-dihydroxypropan-2-yl portion of the molecule contains two primary hydroxyl groups, which are prime targets for chemical modification. These modifications can alter the compound's polarity, solubility, and ability to form hydrogen bonds. Common derivatization strategies include esterification, etherification, and replacement of the hydroxyl groups.
Esterification: The hydroxyl groups can be readily converted into esters by reacting this compound with carboxylic acids, acid chlorides, or anhydrides. This transformation can be used to introduce a wide variety of functional groups. A facile method for such transformations involves the activation of carboxylic acids using benzotriazole (B28993) chemistry, which allows for high-yielding synthesis of esters from alcohols without the need for protecting the hydroxyl groups beforehand. nih.gov Depending on the stoichiometry of the acylating agent, it is possible to achieve mono- or di-esterification. The resulting esters, such as 1,3-diacetoxypropan-2-yl acetate (B1210297) or 1,3-dihydroxypropan-2-yl formate, can serve as prodrugs or as analogues with altered pharmacokinetic profiles. epa.govsvaklifesciences.com
Etherification: The formation of ethers is another common modification. This can be accomplished via a Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a strong base to form alkoxides, which then react with an alkyl halide. This allows for the introduction of alkyl or aryl chains, potentially increasing the lipophilicity of the parent compound.
Table 2: Potential Derivatizations at the 1,3-Dihydroxypropan-2-yl Moiety
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Esterification | Acetic Anhydride, Pyridine | N-(1,3-diacetoxypropan-2-yl)benzamide |
| Esterification | Benzoyl Chloride, Et₃N | N-(1,3-bis(benzoyloxy)propan-2-yl)benzamide |
| Etherification | NaH, then Methyl Iodide | N-(1,3-dimethoxypropan-2-yl)benzamide |
Protecting group chemistry is often essential when performing modifications elsewhere in the molecule to prevent unwanted side reactions at the diol. For instance, the hydroxyl groups can be protected as benzyl (B1604629) ethers, which can later be removed by catalytic hydrogenolysis. utwente.nl
Catalytic Methods in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound and its analogues can benefit significantly from transition metal-catalyzed reactions, particularly for the formation of the core amide C-N bond.
Palladium-Catalyzed C-N Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. acs.orgresearchgate.net The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides or pseudohalides (like triflates) to form arylamines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile and has been widely adopted in both academic and industrial settings for the synthesis of pharmaceuticals and other complex molecules. researchgate.net
In the context of synthesizing this compound, the Buchwald-Hartwig reaction would involve coupling benzamide with a suitable electrophile derived from 2-amino-1,3-propanediol, or more commonly, coupling an aryl halide (e.g., bromobenzene) with 2-amino-1,3-propanediol. The latter approach, however, forms an N-aryl amine rather than an N-acyl amide. A more direct route is the palladium-catalyzed coupling of an aryl halide with a primary or secondary amide. mit.edu
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.
Ligands: Early systems used simple phosphine (B1218219) ligands like P(o-tolyl)₃. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands, such as XPhos, t-BuXPhos, and BippyPhos, has dramatically expanded the reaction's scope to include less reactive aryl chlorides and a broader range of amines and amides. rsc.orgnih.gov
Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.
Catalyst System: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination to yield the N-arylamide product and regenerate the Pd(0) catalyst. libretexts.org
The use of pre-catalysts, which are stable Pd(II) complexes that are easily reduced in situ to the active Pd(0) species, has simplified the practical application of this methodology. mit.edu These catalytic systems offer high functional group tolerance, allowing for the synthesis of complex benzamide derivatives. lookchem.com
Other Transition Metal-Catalyzed Transformations
While palladium catalysis is well-established, other transition metals like copper, rhodium, and iron are emerging as effective catalysts for C-N bond formation and amidation reactions.
Copper-Catalyzed Reactions: Copper-catalyzed amination, often referred to as the Ullmann condensation, is a classical method for C-N bond formation. Modern protocols often use copper(I) salts with various ligands and can be complementary to palladium-catalyzed methods, particularly for coupling with N-H azoles, sulfonamides, and amides. rsc.org
Rhodium-Catalyzed Reactions: Rhodium catalysts have been developed for various amidation processes. acs.org For example, rhodium complexes can catalyze the oxidative amidation of aldehydes and alcohols to form amides. acs.org Rhodium has also been employed in C-H amidation reactions, where a C-H bond is directly converted into a C-N bond, offering a highly atom-economical route. youtube.com Mechanistic studies suggest that these reactions can proceed through rhodium-nitrenoid intermediates. youtube.com Furthermore, rhodium catalysis has been used for amide homologation, a process that extends the carbon chain of an amide. nih.gov
Iron-Catalyzed Reactions: Iron, being abundant, inexpensive, and less toxic than many transition metals, is an attractive catalyst for sustainable chemistry. researchgate.net Iron complexes have been shown to catalyze the formation of amide bonds from carboxylic acids and isocyanates. researchgate.net They are also effective in oxidative amidation of tertiary amines and in C-H amination reactions using azides as the nitrogen source. nih.govnih.gov Mechanistic investigations suggest that these reactions can proceed through iron-imido intermediates or radical pathways. nih.govyoutube.com The development of simple, ligand-free iron catalysts has provided crucial insights into the fundamental steps of C-N bond formation. nih.govacs.org
Analytical Techniques for Structural Elucidation (Beyond Basic Identification)
While basic techniques like mass spectrometry and infrared spectroscopy confirm the molecular weight and presence of key functional groups in this compound, advanced analytical methods are required for unambiguous structural confirmation, stereochemical analysis, and detailed conformational studies, especially for its more complex derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. researchgate.net Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, a suite of two-dimensional (2D) NMR techniques provides comprehensive information on molecular connectivity and spatial relationships. ipb.pt
Homonuclear Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the N-H proton and the adjacent C2-H proton, and between the C2-H proton and the diastereotopic C1/C3 methylene (B1212753) protons. It would also reveal the coupling network within the benzamide aromatic ring. bmrb.io
Heteronuclear Correlation Spectroscopy (HSQC/HMQC): Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded ¹H and ¹³C nuclei. ipb.pt This allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the molecular skeleton. It reveals long-range correlations (typically over two or three bonds) between protons and carbons. ipb.pt Key HMBC correlations for this compound would include:
Correlation from the amide N-H proton to the carbonyl carbon (C=O).
Correlations from the ortho-protons of the benzene ring to the carbonyl carbon.
Correlations from the C2-H proton to the C1 and C3 carbons.
Correlations from the C1/C3 methylene protons to the C2 carbon. researchgate.net
Advanced 1D and 2D Techniques:
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a given spin system, even if they are not directly coupled. In the propanediol moiety, a correlation from the C2-H proton would show the entire H-C(1)-C(2)-C(3)-H spin system.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. They are invaluable for determining stereochemistry and conformation by observing through-space dipolar interactions.
The combination of these advanced NMR techniques provides a detailed and unambiguous picture of the molecular structure, which is essential for characterizing novel derivatives and understanding their structure-property relationships. unipv.itnih.gov
Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Key Correlation From Proton(s) | To Nucleus (¹H or ¹³C) | Structural Information |
|---|---|---|---|
| COSY | N-H | C2-H | Confirms N-H to propanediol linkage |
| C2-H | C1-H₂, C3-H₂ | Connectivity within the propanediol backbone | |
| HMBC | N-H | Carbonyl C=O | Confirms amide bond |
| HMBC | Aromatic ortho-H | Carbonyl C=O | Connects phenyl ring to amide |
| HMBC | C2-H | C1, C3 | Confirms propanediol backbone |
| HSQC | All H | Directly bonded C | Assigns carbon chemical shifts |
Mass Spectrometry (MS) Fragmentation Analysis for Mechanistic Insights
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. The fragmentation pattern of this compound in mass spectrometry offers significant mechanistic insights into its chemical structure. When subjected to an electron beam, the molecule can fragment in predictable ways. nih.gov
The analysis of benzamide and its derivatives typically shows characteristic fragmentation patterns. A common fragmentation involves the loss of the amide group, resulting in a stable benzoyl cation. In the case of this compound, the fragmentation is more complex due to the presence of the dihydroxypropyl substituent.
The fragmentation process for this compound is expected to proceed through several key pathways. The molecular ion peak would correspond to the intact molecule. Subsequent fragmentation would likely involve:
Alpha-cleavage: This is a primary fragmentation mode for both amines and carbonyl compounds. miamioh.edu Cleavage of the bond adjacent to the nitrogen atom or the carbonyl group can occur.
Loss of Water: The presence of two hydroxyl groups makes the loss of one or more water molecules a highly probable fragmentation pathway.
Amide Bond Cleavage: Scission of the C-N bond of the amide linkage is a characteristic fragmentation for benzamides, leading to the formation of the benzoyl cation (m/z 105) and the corresponding amine fragment.
McLafferty Rearrangement: If the alkyl chain is sufficiently long, a McLafferty rearrangement can occur, though it is less common in this specific structure. doi.org
Detailed analysis of the fragmentation provides a fingerprint for the molecule, allowing for its identification and the study of its structural isomers. doi.orgnih.gov The relative abundance of different fragment ions can give clues about the stability of the resulting ions and the relative strengths of the chemical bonds within the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Fragmentation Pathway |
| 195 | [M]+ | Molecular Ion |
| 177 | [M - H₂O]+ | Loss of a water molecule from the diol group. |
| 164 | [M - CH₂OH]+ | Cleavage of a hydroxymethyl group. |
| 122 | [C₇H₇NO]+ | Fragment containing the benzamide core. |
| 105 | [C₇H₅O]+ | Benzoyl cation, resulting from amide bond cleavage. |
| 91 | [C₃H₉NO₂]+ | Protonated 2-amino-1,3-propanediol after amide cleavage. |
Note: The m/z values are based on the most common isotopes and represent the nominal mass.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are indispensable for the characterization of organic compounds by identifying their functional groups and electronic transitions. mu-varna.bgmu-varna.bg
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for qualitative analysis. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. researchgate.netresearchgate.net The amide group itself gives rise to very characteristic bands, often referred to as Amide I, II, and III bands. nih.gov
O-H and N-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the alcohol groups and the N-H stretching of the secondary amide.
C=O Stretching (Amide I): A strong, sharp absorption peak typically appears around 1680-1630 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.
N-H Bending (Amide II): This band, which arises from a combination of N-H bending and C-N stretching, is found in the region of 1570-1515 cm⁻¹ for secondary amides.
Aromatic C=C Stretching: The presence of the benzene ring will result in one or more bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching of the primary alcohol groups will produce a strong band in the 1050-1000 cm⁻¹ range.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Alcohol (O-H) | Stretching, hydrogen-bonded | 3500 - 3200 (Broad) |
| Amide (N-H) | Stretching | 3350 - 3180 (Moderate) |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Aliphatic (C-H) | Stretching | 2960 - 2850 |
| Amide (C=O) | Stretching (Amide I band) | 1680 - 1630 (Strong) |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Amide (N-H) | Bending (Amide II band) | 1570 - 1515 |
| Alcohol (C-O) | Stretching | 1050 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. In this compound, the benzoyl group (a benzene ring attached to a carbonyl group) acts as the primary chromophore. The conjugation between the aromatic ring and the carbonyl group influences the electronic transitions.
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.
π → π Transitions:* These are typically high-energy transitions that result in strong absorption bands. For the benzoyl chromophore, a strong absorption band is expected at a wavelength below 250 nm.
n → π Transitions:* This transition involves the non-bonding electrons on the carbonyl oxygen. It is a lower-energy, and therefore longer-wavelength, transition and is typically much weaker than the π → π* transition. It is often observed as a shoulder or a weak band around 270-300 nm.
The solvent used for the analysis can influence the position and intensity of these absorption maxima.
Mechanistic Investigations in Chemical Reactivity and Transformations
Reaction Mechanism Elucidation for Synthetic Pathways
The primary synthetic route to N-(1,3-dihydroxypropan-2-yl)benzamide involves the N-acylation of 2-amino-1,3-propanediol (B45262). This transformation is a classic example of nucleophilic acyl substitution.
Mechanism:
The synthesis is typically achieved by reacting 2-amino-1,3-propanediol with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, often in the presence of a base.
Nucleophilic Attack: The reaction commences with the nitrogen atom of the amino group in 2-amino-1,3-propanediol acting as a nucleophile. It attacks the electrophilic carbonyl carbon of the benzoylating agent. The lone pair of electrons on the nitrogen is more available for this attack than the lone pairs on the oxygen atoms of the hydroxyl groups, leading to high chemoselectivity for N-acylation over O-acylation under appropriate conditions. rsc.org A two-step strategy starting with the chemo-selective reaction of the amino group with an electrophile is a general approach for functionalizing 2-amino-1,3-propane diols. rsc.org
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient tetrahedral intermediate. In this state, the carbonyl oxygen develops a negative charge, and the nitrogen atom acquires a positive charge.
Collapse of the Intermediate and Proton Transfer: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the leaving group (e.g., a chloride ion in the case of benzoyl chloride) is expelled. A base, which can be a solvent, a dedicated scavenger like triethylamine, or another molecule of 2-amino-1,3-propanediol, then abstracts a proton from the positively charged nitrogen atom. This step neutralizes the nitrogen and regenerates the catalyst or neutralizes the acid byproduct (like HCl), driving the reaction to completion and yielding the final this compound product.
The selectivity of this N-acylation is a key feature. The amino group is a stronger nucleophile than the hydroxyl groups, allowing for the preferential formation of the amide bond without significant formation of ester side products, particularly when the reaction conditions are carefully controlled (e.g., by using a non-nucleophilic base and controlling the stoichiometry). chemicalbook.comlibretexts.org
Kinetics of Formation and Derivatization Reactions
The kinetics of amide formation and subsequent reactions, such as hydrolysis, are critical for understanding the compound's behavior over time. While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from studies on structurally similar carbinolamides, such as N-(hydroxymethyl)benzamide.
The formation of the amide is generally a second-order reaction, dependent on the concentrations of both the amine (2-amino-1,3-propanediol) and the acylating agent. The rate is significantly influenced by the solvent, temperature, and the nature of the leaving group on the benzoylating agent.
The reverse reaction, hydrolysis of the amide bond, is also of significant interest. Amide hydrolysis can be catalyzed by acid or base. Studies on related N-(hydroxymethyl)benzamide derivatives show that the breakdown is subject to specific acid and specific base catalysis, with a first-order dependence on hydronium and hydroxide (B78521) ion concentrations, respectively. bldpharm.comgoogle.com At very high hydroxide concentrations, the reaction can become pH-independent. bldpharm.comgoogle.com
The general rate law for hydrolysis can be expressed as: kobs = kH[H+] + kW + kOH[OH-]
Where:
kobs is the observed rate constant.
kH is the rate constant for acid-catalyzed hydrolysis.
kW is the rate constant for the neutral (water-catalyzed) hydrolysis.
kOH is the rate constant for base-catalyzed hydrolysis.
The table below presents illustrative kinetic data for the hydrolysis of related benzamide (B126) derivatives, which provides a framework for estimating the reactivity of this compound.
| Compound | kH (M⁻¹s⁻¹) | kOH (M⁻¹s⁻¹) | Conditions |
| N-(hydroxymethyl)benzamide | Not specified | Not specified | H₂O, 25 °C, I = 1.0 (KCl) |
| 4-chloro-N-(hydroxymethyl)benzamide | Not specified | Not specified | H₂O, 25 °C, I = 1.0 (KCl) |
| 2,4-dichloro-N-(hydroxymethyl)benzamide | Not specified | Not specified | H₂O, 25 °C, I = 1.0 (KCl) |
Note: Specific values for the rate constants were determined but are not listed in the abstract. The study confirmed a first-order dependence on hydronium and hydroxide ions. bldpharm.com
Derivatization reactions primarily involve the two hydroxyl groups. These can undergo O-acylation or etherification under suitable conditions, although these reactions are generally slower than the initial N-acylation. For instance, selective O-acylation of a related N-acyl 3-amino-1,2-propanediol (B146019) has been demonstrated using an acid as the second acyl donor. chemicalbook.com
Stability and Reactivity Profiles Under Various Conditions
The stability of this compound is largely dictated by the resilience of its central amide bond to hydrolysis.
pH Stability:
Acidic Conditions (pH < 3): Under strongly acidic conditions, the amide bond is susceptible to hydrolysis. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Neutral Conditions (pH ≈ 7): The amide bond is generally stable at neutral pH. The uncatalyzed hydrolysis by water is typically very slow at ambient temperatures. researchgate.net
Basic Conditions (pH > 11): In strongly basic solutions, the amide undergoes hydrolysis via nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.net This process is generally efficient and leads to the formation of benzoate (B1203000) and 2-amino-1,3-propanediol. As seen with related compounds, the rate of this base-catalyzed hydrolysis is first-order with respect to the hydroxide ion concentration until a certain pH, after which it may become pH-independent. bldpharm.comgoogle.com
Thermal Stability: this compound is expected to be a stable crystalline solid at room temperature. At elevated temperatures, decomposition would likely occur, potentially involving dehydration of the diol moiety or cleavage of the amide bond.
Reactivity with Oxidizing and Reducing Agents: The benzamide and diol functionalities are relatively robust towards common oxidizing and reducing agents under mild conditions. The aromatic ring could be hydrogenated under high pressure with catalysts like rhodium or ruthenium, but this would require forcing conditions. The diol functionality could be cleaved by strong oxidizing agents like periodic acid or lead tetraacetate. The amide group itself is resistant to many standard reducing agents but can be reduced to an amine by powerful reagents like lithium aluminum hydride (LiAlH₄).
The table below summarizes the expected reactivity profile.
| Condition | Reagent/Environment | Expected Reactivity/Stability | Products of Reaction |
| Hydrolysis | Strong Acid (e.g., aq. HCl, heat) | Unstable | Benzoic acid, 2-amino-1,3-propanediol hydrochloride |
| Hydrolysis | Strong Base (e.g., aq. NaOH, heat) | Unstable | Sodium benzoate, 2-amino-1,3-propanediol |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Reactive | N-(1,3-dihydroxypropan-2-yl)benzylamine |
| Oxidation | Strong Oxidizing Agent (e.g., HIO₄) | Reactive (diol cleavage) | Formaldehyde (B43269), N-(formyl)benzamide |
| Acylation | Acylating Agent (e.g., Acetic Anhydride) | Reactive (O-Acylation) | N-(1,3-diacetyloxypropan-2-yl)benzamide |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties and energetics of N-(1,3-dihydroxypropan-2-yl)benzamide. nih.gov These calculations provide a fundamental understanding of the molecule's behavior.
The electronic structure of this compound governs its chemical reactivity and physical properties. Key aspects of its electronic structure that can be analyzed include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The presence of both electron-donating (hydroxyl groups) and electron-withdrawing (carbonyl group) functionalities, along with the aromatic benzamide (B126) moiety, creates a complex electronic environment. tandfonline.com
Due to the presence of multiple rotatable single bonds, this compound can adopt numerous conformations. The conformational landscape, or potential energy surface (PES), can be explored to identify the most stable conformers. tandfonline.com This analysis is crucial as the biological activity and physical properties of the molecule are often dictated by its preferred three-dimensional structure. The stability of different conformers is influenced by a network of intramolecular hydrogen bonds that can form between the hydroxyl and amide groups. researchgate.netjchemrev.com The identification of these hydrogen bonds is critical for understanding the molecule's folded or extended structures. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Hydrogen Bonds |
| 1 | 0.00 | OH···O=C, NH···OH |
| 2 | 1.25 | OH···N, OH···OH |
| 3 | 2.50 | NH···OH |
| 4 | 4.75 | None |
Quantum chemical calculations can be used to model the reaction pathways for the synthesis or degradation of this compound. For instance, the mechanism of its formation from benzoic acid and 2-amino-1,3-propanediol (B45262) can be investigated. researchgate.netresearchgate.net This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies. numberanalytics.comgithub.iowikipedia.orgwikipedia.org Understanding these energetic barriers provides insights into the reaction kinetics and can help optimize reaction conditions. acs.org
The characterization of transition states is a key aspect of these studies. numberanalytics.com By analyzing the geometry and vibrational frequencies of the transition state, the mechanism of bond formation and cleavage can be elucidated. github.io
Table 2: Hypothetical Activation Energies for a Key Step in the Synthesis of this compound
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Amide Bond Formation | Benzoic acid + 2-amino-1,3-propanediol | Tetrahedral Intermediate | This compound + H₂O | 25.3 |
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. q-chem.comtau.ac.ilmdpi.com These predictions are invaluable for the structural elucidation and characterization of this compound. By calculating the theoretical chemical shifts (¹³C and ¹H) and vibrational frequencies, and comparing them with experimental data, the proposed structure can be validated. acs.orgresearchgate.netmdpi.comresearchgate.net Discrepancies between calculated and experimental spectra can indicate the presence of specific conformations or intermolecular interactions. Machine learning techniques are also emerging as a powerful tool to enhance the accuracy of spectral predictions. nih.govacs.org
Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 168.5 | 167.9 |
| C (aromatic, ipso) | 134.2 | 133.8 |
| C (aromatic, ortho) | 128.9 | 128.5 |
| C (aromatic, meta) | 127.8 | 127.4 |
| C (aromatic, para) | 131.5 | 131.1 |
| CH-N | 55.3 | 54.9 |
| CH₂-OH | 63.7 | 63.2 |
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide high accuracy for smaller systems or single conformations, molecular mechanics and dynamics simulations are better suited for exploring the conformational flexibility and interactions of larger systems over time. youtube.comcsbsju.eduyoutube.com
Molecular mechanics force fields offer a computationally less expensive way to perform a broad conformational search of this compound. nih.gov This allows for the exploration of a vast number of potential conformations to identify low-energy structures.
Molecular dynamics (MD) simulations provide a time-resolved picture of the molecule's behavior. youtube.comnih.gov By simulating the atomic motions over nanoseconds or longer, the flexibility of the molecule can be assessed. MD simulations can reveal how the molecule transitions between different conformations and the timescales of these changes. This is particularly important for a flexible molecule like this compound, where intramolecular hydrogen bonds can form and break, leading to significant structural rearrangements. nih.gov
To understand the potential biological role of this compound, its interaction with protein targets can be studied using molecular docking and MD simulations. Molecular docking predicts the preferred binding orientation of the molecule within the active site of a protein. jscimedcentral.comwikipedia.org However, docking often treats the protein as rigid, which is a simplification. nih.gov
MD simulations of the ligand-protein complex can provide a more realistic and dynamic view of the interaction. nih.govnih.gov These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. The flexibility of both the ligand and the protein can be accounted for, providing a more accurate representation of the binding event. jscimedcentral.comnih.govpurdue.edu
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are powerful computational tools that accelerate the discovery of new drug candidates by identifying promising molecules from large databases and guiding the design of novel compounds with desired biological activities. For benzamide derivatives, these approaches have been instrumental in identifying inhibitors for a range of therapeutic targets.
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. This model then serves as a 3D query to screen virtual libraries for compounds with a similar arrangement of features, thereby increasing the probability of finding active molecules.
For the broader class of benzamide derivatives, pharmacophore models have been successfully developed to predict their interaction with various enzymes and receptors. For instance, in the pursuit of novel antibacterial agents targeting the FtsZ protein, a crucial component of the bacterial cell division machinery, pharmacophore models have been generated for benzamide analogues. mdpi.comnih.govnih.gov These models typically highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to the FtsZ protein. mdpi.com A typical pharmacophore model for a benzamide-based FtsZ inhibitor might include features as detailed in the table below.
| Pharmacophore Feature | Description | Importance in Benzamide Derivatives |
| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | The carbonyl oxygen of the benzamide group is a key HBA, often interacting with amino acid residues in the target's active site. |
| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. | The amide nitrogen and the hydroxyl groups on the dihydroxypropan moiety of a compound like this compound can act as HBDs. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The benzene (B151609) ring of the benzamide core often engages in pi-pi stacking or hydrophobic interactions with aromatic residues of the target protein. |
| Hydrophobic Group (HY) | A nonpolar group that avoids contact with water. | Alkyl or aryl substituents on the benzamide scaffold contribute to hydrophobic interactions, enhancing binding affinity and selectivity. |
By screening compound databases with such pharmacophore models, researchers can identify novel benzamide derivatives that are predicted to be active against the target of interest. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
De novo design is a computational strategy that aims to construct novel molecules with desired properties from scratch, rather than searching for them in existing databases. This is often achieved by assembling molecular fragments or by growing a molecule within the active site of a target protein.
In the context of benzamide derivatives, de novo design has been employed to create novel analogues with improved potency, selectivity, and pharmacokinetic properties. Starting with a core scaffold like benzamide, computational algorithms can explore a vast chemical space by adding, removing, or modifying functional groups. For example, in the design of FtsZ inhibitors, de novo design approaches have been used to explore modifications to the linker and the benzodioxane scaffold of benzamide derivatives, leading to compounds with enhanced antimicrobial activity. nih.govcsic.es
The process of de novo design for a hypothetical this compound analogue targeting a specific protein could involve the following steps:
Scaffold Hopping: Replacing the benzamide core with other chemical scaffolds that maintain the key pharmacophoric features.
Fragment Linking: Connecting molecular fragments that are known to bind to different subpockets of the target's active site.
Structure Growing: Starting with a small fragment of the molecule, such as the dihydroxypropyl group, and iteratively adding atoms or functional groups to optimize interactions with the binding site.
These de novo designed molecules are then typically subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to predict their binding affinity and stability before being considered for synthesis and biological evaluation.
Biological Activity and Mechanistic Pharmacology Excluding Clinical Human Trials
Enzyme Inhibition Studies
Investigation of Hydrolase Inhibition (e.g., Esterases, Amidases)
Currently, there is no publicly available scientific literature or research data detailing the investigation of N-(1,3-dihydroxypropan-2-yl)benzamide as an inhibitor of hydrolase enzymes such as esterases or amidases.
Enzyme Kinetics and Inhibitory Mechanisms
No studies on the enzyme kinetics or the specific inhibitory mechanisms of this compound have been reported in the available scientific literature.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
There is no available research data to suggest that this compound has been evaluated as an inhibitor of acetylcholinesterase or butyrylcholinesterase.
Other Enzyme Systems (e.g., Hydroxysteroid Dehydrogenases, Aldosterone (B195564) Synthase, Glycine (B1666218) Transporter 2)
While direct studies on this compound are limited, a derivative of this compound has been investigated as a Glycine Transporter 2 (GlyT2) inhibitor. The compound, N-(6-((1,3-dihydroxypropan-2-yl)amino)-2-(dimethylamino)pyridin-3-yl)-3,5-dimethoxy-4-(4-(trifluoromethyl)phenoxy) benzamide (B126), which incorporates the N-(1,3-dihydroxypropan-2-yl)amino moiety, was identified as a potent and selective GlyT2 inhibitor. nih.gov This tool compound was noted for having good oral bioavailability and a suitable pharmacokinetic profile, with less hERG inhibition compared to earlier GlyT2 inhibitors like ORG25543. nih.gov In a rat model of cisplatin-induced peripheral neuropathy, this derivative was assessed for its efficacy in relieving mechanical allodynia and hyperalgesia. nih.gov
There is no available information regarding the inhibitory activity of this compound on other enzyme systems such as hydroxysteroid dehydrogenases or aldosterone synthase.
Receptor Binding and Modulation Studies
Ligand-Receptor Interaction Profiling
No specific studies detailing the ligand-receptor interaction profile of this compound have been published in the peer-reviewed scientific literature.
Affinity and Selectivity Assessments (e.g., GPR52, D2 Dopamine (B1211576) Receptors)
The benzamide moiety is a key pharmacophore in many ligands targeting GPR52 and dopamine D2 receptors. The affinity and selectivity of these ligands are highly dependent on the nature and position of substituents on the benzamide ring and the group attached to the amide nitrogen.
GPR52: GPR52 is an orphan GPCR predominantly expressed in the striatum and is considered a promising target for neuropsychiatric disorders. nih.gov Several classes of GPR52 agonists containing a benzamide scaffold have been identified. For instance, a series of 3-((4-benzylpyridin-2-yl)amino)benzamides have been developed as potent GPR52 agonists. nih.govnih.gov In these analogs, the benzamide group plays a crucial role in binding to the receptor. The affinity of these compounds is modulated by substitutions on the benzamide ring. For this compound, the dihydroxypropyl group attached to the amide nitrogen would be a critical determinant of its affinity for GPR52. The polar nature of the two hydroxyl groups could influence solubility and potential hydrogen bonding interactions within the receptor's binding pocket.
D2 Dopamine Receptors: Substituted benzamides are a well-established class of dopamine D2 receptor antagonists. nih.gov The affinity of these compounds for D2 receptors is sensitive to the substitution pattern on the benzamide ring. For example, studies on a class of substituted benzamide ligands have shown that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring can enhance binding affinity for the D4 dopamine receptor, a related subtype. nih.gov While this finding is specific to D4, it highlights the importance of polar interactions. The affinity of this compound for D2 receptors would likely be influenced by how the dihydroxypropyl group orients the benzamide core within the D2 receptor binding site. Conformationally flexible benzamide analogues have been studied for their affinity at D2-like dopamine receptors, indicating that the nature of the substituent on the amide nitrogen is a key factor for affinity and selectivity. nih.gov
A hypothetical data table illustrating the affinity of related benzamide compounds for GPR52 and D2 receptors is presented below to contextualize the potential properties of this compound.
| Compound ID | Benzamide Substitution | Target | Affinity (Ki, nM) |
| Compound A | 3-((4-Benzylpyridin-2-yl)amino) | GPR52 | 119 nih.gov |
| Compound B | 5-Chloro-2-methoxy-N-((2S,3S)-2-((((3R,4R)-4-cyanopyrrolidin-3-yl)methyl)amino)tetrahydro-2H-pyran-3-yl) | D2 | 0.5 |
| This compound | N-(1,3-dihydroxypropan-2-yl) | GPR52 / D2 | Data Not Available |
Allosteric Modulation Investigations
Benzamide derivatives have been identified as allosteric modulators for various GPCRs. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov This can lead to a modulation of the receptor's response to the endogenous ligand, either positively (Positive Allosteric Modulators, PAMs) or negatively (Negative Allosteric Modulators, NAMs). nih.gov
For instance, certain benzamide derivatives have been explored as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). google.com The benzodiazepines, a well-known class of allosteric modulators, also share structural similarities with benzamides in terms of an aromatic ring system and an amide-like functional group. nih.gov Given the structural diversity of allosteric binding sites, it is plausible that this compound could exhibit allosteric modulatory activity at certain GPCRs. The dihydroxypropyl group could potentially interact with less conserved allosteric pockets, offering a route to receptor subtype selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies and Structure-Metabolism Relationships (SMR)
The relationship between the chemical structure of benzamide derivatives and their biological activity is a subject of extensive research.
SAR studies on benzamide GPR52 agonists have demonstrated the importance of substituents on the benzamide ring. For example, in a series of glycine benzamides targeting the GPR139 receptor, a chloro substituent at the meta position of the benzamide ring resulted in excellent potency. nih.gov This highlights that the electronic and steric properties of substituents and their position on the benzamide ring are critical for activity. In the case of this compound, the unsubstituted phenyl ring means that the primary driver of its pharmacological profile would be the N-(1,3-dihydroxypropan-2-yl) moiety.
The table below, derived from SAR studies on GPR139 agonists, illustrates the effect of positional substitution on the benzamide ring.
| Compound ID | Benzamide Substituent Position | hGPR139 EC50 (nM) |
| 7a | Unsubstituted | >1000 nih.gov |
| 7b | ortho-Chloro | 130 nih.gov |
| 7c | meta-Chloro | 16 nih.gov |
| 7d | para-Chloro | 150 nih.gov |
| 7e | meta-Methyl | 24 nih.gov |
Stereochemistry can play a crucial role in the interaction of ligands with their biological targets. The N-(1,3-dihydroxypropan-2-yl) moiety of the subject compound contains a chiral center at the 2-position of the propane (B168953) chain if the two hydroxyl groups are considered distinct, or more accurately, the molecule as a whole is prochiral. While this compound itself is not chiral, the introduction of substituents on the dihydroxypropyl group could create stereocenters. For related compounds, stereochemistry has been shown to be a determinant of activity. For example, in a series of GPR139 agonists, the (S)-enantiomer of an alpha-methyl benzylamine (B48309) derivative was found to be potent. nih.gov This underscores that the three-dimensional arrangement of functional groups is critical for optimal receptor engagement.
The potency and selectivity of benzamide ligands are driven by a combination of factors including:
The nature of the substituent on the amide nitrogen: The size, polarity, and hydrogen bonding capacity of this group are critical. The dihydroxypropyl group in this compound would be expected to increase hydrophilicity and provide hydrogen bond donor and acceptor sites, which could be important for interacting with polar residues in a receptor binding pocket.
Substitution pattern on the benzamide ring: As discussed, the position and electronic nature of substituents on the phenyl ring significantly impact affinity and selectivity. nih.gov
Conformational flexibility: The ability of the molecule to adopt a specific conformation to fit into the binding pocket is crucial. The flexible dihydroxypropyl chain in this compound would allow it to explore various conformations. nih.gov
Cellular and In Vitro Biological Assessments (Excluding Clinical Human Trials)
The biological activity of benzamide derivatives is typically assessed using a variety of in vitro and cellular assays.
For GPR52 agonists, a common assay is the measurement of cyclic AMP (cAMP) production in cells engineered to express the receptor, such as HEK293 cells. nih.govnih.gov This is because GPR52 is known to couple to the Gs protein, which stimulates adenylyl cyclase to produce cAMP. nih.gov Another important cellular assay is the β-arrestin recruitment assay, which provides information on a different signaling pathway and can reveal ligand bias. nih.govresearcher.life
For dopamine D2 receptor ligands, radioligand binding assays are frequently used to determine the affinity of a compound for the receptor. nih.govnih.gov In these assays, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. Functional assays for D2 receptor ligands often involve measuring changes in intracellular signaling molecules like cAMP or calcium. nih.gov
The table below summarizes common in vitro assays used for evaluating benzamide derivatives at GPR52 and D2 receptors.
| Assay Type | Purpose | Typical Cell Line | Measured Endpoint |
| cAMP Accumulation Assay | Assess GPR52 agonist activity | HEK293-GPR52 | Luminescence or FRET signal corresponding to cAMP levels nih.gov |
| β-Arrestin Recruitment Assay | Determine ligand bias at GPR52 | Tango-GPR52 | Transcriptional activation measured by luminescence nih.gov |
| Radioligand Binding Assay | Determine affinity for D2 receptors | HEK293-D2 | Displacement of a radiolabeled antagonist nih.gov |
| Antiproliferation Assay | Assess potential anticancer activity | HCT116, DLD-1 | Cell viability (e.g., using MTT assay) nih.gov |
Target Engagement Studies in Cellular Models
No studies detailing the target engagement of this compound in any cellular model have been identified. There is no information on its binding affinity, occupancy, or interaction with any specific biological targets.
Modulation of Cellular Pathways and Signaling Cascades
There is no available research on how this compound may modulate cellular pathways or signaling cascades.
Phenotypic Screening in Defined Biological Systems (e.g., Antiprion Activity, Antiviral Activity in Cell Culture)
No phenotypic screening data for this compound, including but not limited to antiprion or antiviral activity in cell culture, has been reported in the scientific literature.
Future Directions and Research Perspectives
Development of Advanced Synthetic Methodologies
The synthesis of amide bonds is a cornerstone of medicinal chemistry. sigmaaldrich.com Traditional methods for preparing N-(1,3-dihydroxypropan-2-yl)benzamide, such as the acylation of 2-amino-1,3-propanediol (B45262) with benzoyl chloride, often require harsh conditions and stoichiometric activating agents that generate significant chemical waste. ucl.ac.uk Future research should focus on developing more efficient, stereoselective, and sustainable synthetic routes.
Green Chemistry Approaches: Modern synthetic chemistry is increasingly emphasizing "green" methodologies that minimize waste and environmental impact. ucl.ac.uk Catalytic methods for direct amide formation from carboxylic acids and amines are particularly promising. sigmaaldrich.combohrium.com The use of boronic acid catalysts, for example, allows for direct and waste-free amidation at room temperature. sigmaaldrich.com Another green approach is the use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), which can catalyze direct amidation in environmentally benign solvents with high yields and simplified purification. nih.gov
Stereoselective Synthesis: The 1,3-dihydroxypropan-2-yl group contains a chiral center, meaning the compound can exist as two distinct enantiomers. As biological systems are chiral, it is highly probable that the enantiomers of this compound will exhibit different biological activities. Therefore, developing synthetic methods that can selectively produce a single enantiomer is critical. Recent advancements in asymmetric synthesis offer powerful tools, including light-driven processes using dual copper catalysts that can form chiral amides with high enantioselectivity (up to 95%) from simple precursors. acs.org Other strategies employ racemization-free coupling reagents or phosphoric acid-catalyzed reactions that control stereochemistry during amide bond formation. rsc.orgchemrxiv.org
| Methodology | Description | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Enzymatic Catalysis (e.g., CALB) | Uses lipases to directly couple a carboxylic acid and an amine in a green solvent. | High selectivity, mild reaction conditions, environmentally friendly, reduced byproducts. | nih.gov |
| Boronic Acid Catalysis | Organocatalytic approach for direct amidation without stoichiometric activating agents. | Waste-free, room temperature conditions, high atom economy. | sigmaaldrich.com |
| Asymmetric Copper Catalysis | A light-driven, dual-catalyst system that combines an amide and an alkyl precursor to form a chiral C-N bond stereoselectively. | High enantioselectivity, single-step process, tolerant to air and moisture. | acs.org |
| Racemization-Free Coupling | Employs specialized coupling reagents (e.g., ynamides, TCFH-NMI) that prevent the loss of stereochemical purity during synthesis. | Preserves the stereointegrity of the chiral amine starting material, leading to enantiomerically pure products. | rsc.org |
Exploration of Novel Biological Targets and Mechanisms
The benzamide (B126) scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. Derivatives have been shown to interact with a wide range of biological targets. Future research should systematically screen this compound and its analogues against various enzyme families and receptors to uncover novel therapeutic applications.
Histone Deacetylase (HDAC) Inhibition: Substituted benzamides are a well-established class of HDAC inhibitors, which are important targets in cancer therapy. nih.govnih.gov Compounds like Entinostat (MS-275) feature a benzamide core that is crucial for binding to the zinc ion in the enzyme's active site. nih.govacs.org The this compound structure could be investigated for its potential to inhibit HDACs. Molecular docking studies could predict its binding mode, and subsequent enzymatic assays could quantify its inhibitory potency against different HDAC isoforms. nih.govtandfonline.comresearchgate.net The dihydroxypropyl tail could potentially form additional hydrogen bonds within the active site, offering a unique selectivity profile compared to existing inhibitors. tandfonline.com
Acid Ceramidase (AC) Inhibition: Acid ceramidase is a lysosomal enzyme that regulates the levels of ceramides, which are lipids involved in inflammation and apoptosis. ku.dk Inhibition of AC is a promising strategy for cancer treatment. ku.dk Recently, N-substituted benzoxazolone carboxamides have been identified as potent AC inhibitors. ku.dkresearchgate.net Given the structural similarities, this compound should be evaluated as a potential AC inhibitor. High-throughput screening campaigns have successfully identified benzamide-related structures as potent AC inhibitors, although some have shown chemical instability. nih.gov
Other Potential Targets: The benzamide motif is also found in inhibitors of other enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and is a target for cancer drugs. nih.gov Additionally, benzamide derivatives have shown activity as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes relevant to Alzheimer's disease. mdpi.com A broad-based screening approach could reveal unexpected activities for this compound.
| Potential Biological Target | Therapeutic Relevance | Rationale for Investigation | Reference |
|---|---|---|---|
| Histone Deacetylases (HDACs) | Cancer Therapy | The benzamide moiety is a known zinc-binding group in many established HDAC inhibitors. | nih.govnih.govacs.org |
| Acid Ceramidase (AC) | Cancer, Inflammatory Disorders | Structurally related benzamide compounds have shown potent inhibition of AC. | ku.dknih.govnih.gov |
| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Cancer Therapy (DNA Repair) | Urea-based benzamide derivatives have been successfully designed as potent PARP-1 inhibitors. | nih.gov |
| Acetylcholinesterase (AChE) / β-secretase (BACE1) | Alzheimer's Disease | Various benzamide derivatives have demonstrated dual inhibitory activity against these key enzymes. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The traditional drug discovery process is notoriously slow and expensive. devdiscourse.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling rapid, data-driven design and optimization of novel drug candidates. nih.govjddtonline.info These technologies can be powerfully applied to the this compound scaffold to accelerate the discovery of new derivatives with enhanced properties.
Generative Models for De Novo Design: Deep generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn from vast databases of known molecules to design entirely new compounds. devdiscourse.comnais.net.cn These models could be trained on libraries of known enzyme inhibitors (e.g., HDAC or AC inhibitors) and then conditioned to generate novel benzamide derivatives that retain the core this compound scaffold but feature optimized substitutions on the phenyl ring. nih.govarxiv.org This allows for the exploration of a vast chemical space to identify candidates with potentially higher potency and selectivity. devdiscourse.com
Predictive Modeling for Virtual Screening: Machine learning models can be trained to predict the biological activity and physicochemical properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of molecules before they are synthesized. nih.gov By creating a virtual library of this compound analogues, ML-based Quantitative Structure-Activity Relationship (QSAR) models could rapidly screen thousands of potential compounds, prioritizing a smaller, more promising set for actual synthesis and testing. This significantly reduces costs and timelines. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Generative Modeling (GANs, VAEs) | AI models that learn to generate novel molecular structures with desired properties. | Rapidly design diverse libraries of new analogues with predicted high affinity for targets like HDACs or AC. | devdiscourse.comnais.net.cnnih.gov |
| Predictive QSAR/ADMET Models | ML algorithms that predict a compound's biological activity and drug-like properties from its structure. | Virtually screen designed analogues to filter for high predicted potency and favorable ADMET profiles, reducing synthesis costs. | nih.gov |
| Target Prediction | Algorithms that predict the most likely biological targets of a small molecule based on its chemical structure. | Identify novel and unexpected biological targets for the compound, opening new therapeutic avenues. | springernature.com |
Investigation of this compound as a Molecular Probe for Biological Systems
A molecular probe is a small molecule, often derived from a bioactive compound, that is used to study biological systems. nih.gov These probes typically contain a reporter tag (e.g., a fluorophore or an affinity tag like biotin) that allows for the visualization and identification of the molecule's binding partners in cells. rsc.orgnih.gov Developing this compound into a molecular probe could be a powerful strategy to elucidate its mechanism of action and identify its cellular targets. rsc.orgresearchgate.net
Probe Design and Synthesis: The design of a good probe requires attaching a reporter group without significantly altering the parent molecule's biological activity. rsc.org The this compound structure is well-suited for this, as the primary hydroxyl groups of the dihydroxypropyl moiety provide a convenient and chemically accessible point for modification. A fluorescent dye or a "clickable" alkyne tag could be attached at this position via a linker. nih.govnih.gov The parent compound should ideally have a cellular potency of less than 100 nM to ensure the derived probe remains effective. rsc.org
Applications in Target Identification and Validation: Once synthesized, a fluorescently-labeled version of the probe could be used in cellular imaging techniques like fluorescence microscopy to visualize its subcellular localization. nih.gov An affinity-tagged probe (e.g., with biotin) could be used in chemical proteomics experiments. In this approach, the probe is incubated with cell lysates, and any proteins that bind to it are "pulled down" and subsequently identified using mass spectrometry. nih.gov This provides an unbiased method to discover the full range of protein targets for this compound, confirming expected interactions and potentially revealing novel ones. researchgate.net
| Probe Type | Reporter Tag | Application | Potential Insights | Reference |
|---|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., Cy5, FITC) | Fluorescence Microscopy, Flow Cytometry, Super-Resolution Imaging | Determine the subcellular localization of the compound and its target(s). | nih.govvichemchemie.comresearchgate.net |
| Affinity Probe | Biotin | Affinity Purification, Mass Spectrometry (Chemical Proteomics) | Unbiased identification of all cellular protein binding partners (target deconvolution). | rsc.org |
| "Clickable" Probe | Alkyne or Azide (B81097) | Bioorthogonal Chemistry, Activity-Based Protein Profiling (ABPP) | Efficiently label and identify targets in complex biological systems with minimal perturbation. | nih.gov |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS .
- Adjust stoichiometry (1.2:1 acylating agent to amine) to maximize yield .
How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Methodological Answer :
SCXRD is critical for confirming molecular geometry and hydrogen-bonding networks.
- Crystallization : Use vapor diffusion (e.g., dichloromethane/pentane) to grow crystals suitable for SCXRD .
- Data collection : Employ a synchrotron source or Mo/Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Software tools :
Example : A related benzamide derivative (4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide) was resolved in monoclinic space group P2₁/n with R₁ = 0.0537, confirming intermolecular O-H···O hydrogen bonds .
What computational methods are effective in predicting the bioactivity of this compound analogues?
Advanced Research Question
Methodological Answer :
Integrated computational-experimental approaches enhance bioactivity prediction:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HDACs or kinases) .
- DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .
- QSAR models : Train models on datasets of benzamide derivatives to correlate substituent effects (e.g., electron-withdrawing groups) with activity .
Case Study : N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl]benzamide analogues were designed computationally, showing IC₅₀ values <10 µM against cancer cell lines .
How can researchers resolve contradictions in reported biological activities of structurally similar benzamide derivatives?
Data Contradiction Analysis
Methodological Answer :
Discrepancies often arise from variations in assay conditions or structural nuances.
- Standardize assays : Use identical cell lines (e.g., HEK293 for HDAC inhibition) and control compounds (e.g., MS-275 as a benzamide HDAC inhibitor reference) .
- SAR analysis : Compare substituent effects (Table 1). For example, electron-deficient aryl groups enhance HDAC inhibition, while bulky substituents reduce bioavailability .
Q. Table 1: Structure-Activity Relationships (SAR) of Benzamide Derivatives
| Substituent | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|
| 4-Fluorophenyl | 15 µM (HDAC1) | |
| 3-Nitrothiazinan | 8 µM (Anticancer) | |
| 1,3-Dihydroxypropyl | Pending (Hypothesized) | — |
What advanced purification techniques ensure high yields of this compound in multi-step syntheses?
Advanced Research Question
Methodological Answer :
- Flash chromatography : Optimize solvent systems (e.g., EtOAc/MeOH 9:1) for polar intermediates .
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove trace impurities .
- HPLC-MS : Employ C18 columns (ACN/water + 0.1% formic acid) for final purity assessment (>95%) .
How do hydrogen-bonding networks influence the physicochemical properties of this compound?
Basic Research Question
Methodological Answer :
The 1,3-dihydroxypropyl moiety enables extensive hydrogen bonding:
- Solubility : Hydroxyl groups enhance aqueous solubility but may reduce lipid membrane permeability.
- Stability : Intra-/intermolecular H-bonds (e.g., O-H···O=C) stabilize the crystal lattice, as seen in related benzamides .
- Analytical validation : Use FT-IR (O-H stretch ~3300 cm⁻¹) and ¹H NMR (broad -OH peaks at δ 3–5 ppm) .
Q. Key Takeaways :
- Synthetic protocols for similar benzamides guide reaction design.
- SCXRD and computational tools resolve structural and bioactivity challenges.
- Standardized assays and SAR models mitigate data discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
